LOXO-195 R racemate
Vue d'ensemble
Description
LOXO-195 R racemate, also known as BAY 2731954, is an orally available inhibitor of the tyrosine receptor kinases (TRK) . It is a next-generation TRK inhibitor designed to block TRK activity even if a tumor has acquired NTRK resistance mutations . It has shown signs of clinical activity in patients who had solid tumors that harbored NTRK gene fusions and had become resistant to other TRK-targeted therapeutics .
Chemical Reactions Analysis
LOXO-195 R racemate is designed to interact with TRK proteins, particularly those that have acquired NTRK resistance mutations . The specific chemical reactions involved in this process are not detailed in the available resources.Applications De Recherche Scientifique
Targeting TRK Fusion-Positive Cancers
LOXO-195, a selective TRK tyrosine kinase inhibitor (TKI), has been designed to overcome resistance in TRK fusion-positive cancers. This resistance often arises due to acquired mutations in the kinase domain of TRK inhibitors like larotrectinib. The effectiveness of LOXO-195 in overcoming these resistances has been confirmed through enzyme and cell-based assays, in vivo tumor models, and clinical applications. The first patients treated with LOXO-195, who developed acquired resistance mutations on larotrectinib, showed rapid tumor responses, extending the overall duration of disease control with TRK inhibition (Drilon et al., 2017).
Accelerated Drug Development
The development and clinical trial strategy of LOXO-195, specifically targeted to overcome common secondary TRK resistance mutations, represents a significant advancement in drug development for rare molecular targets in oncology. This innovative approach in drug development addresses the challenges associated with treating rare genetic mutations, particularly in cancer therapy (Parikh & Corcoran, 2017).
Clinical Trials and Expanded Access
LOXO-195's efficacy was further evaluated in a Phase I study and FDA expanded access single patient protocol. This trial involved patients with TRK fusion and resistance to prior TRK inhibitors. Dose selection, tolerability, and preliminary efficacy were assessed, demonstrating the potential of LOXO-195 in treating patients with resistance to prior TRK inhibition mediated by TRK kinase mutations (Hyman et al., 2019).
Propriétés
IUPAC Name |
(6R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12?,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBIHOVSAMBXIB-RGUGMKFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
LOXO-195 R racemate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.